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Compound of Interest

Compound Name: 1,2-Dodecanediol

Cat. No.: B074227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for

converting dodecene to 1,2-dodecanediol, a valuable vicinal diol in various industrial and

research applications. This document details the core chemical principles, provides explicit

experimental protocols for key methodologies, presents quantitative data for comparative

analysis, and visualizes the synthetic pathways and workflows.

Introduction
1,2-Dodecanediol (also known as lauryl glycol) is a 12-carbon vicinal diol with applications as

a surfactant, emulsifier, and moisturizing agent in personal care products. Its antimicrobial

properties also make it a useful component in disinfectants and preservatives. In the realm of

drug development and fine chemical synthesis, its two hydroxyl groups provide reactive

handles for the construction of more complex molecules. The primary and most direct synthetic

precursor for 1,2-dodecanediol is 1-dodecene, an inexpensive and readily available terminal

alkene. This guide will focus on the two predominant methods for this transformation: the direct

dihydroxylation of the alkene and a two-step epoxidation-hydrolysis sequence.

Synthetic Methodologies
The conversion of dodecene to 1,2-dodecanediol is fundamentally an oxidation reaction that

introduces two hydroxyl groups across the double bond. The stereochemical outcome of this

addition is a critical consideration in the choice of synthetic method.
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Direct Dihydroxylation of 1-Dodecene
Direct dihydroxylation methods are highly efficient for producing vicinal diols from alkenes.

These reactions typically employ high-oxidation-state transition metals, most notably osmium,

to achieve a syn-dihydroxylation, where both hydroxyl groups are added to the same face of

the double bond.

Upjohn Dihydroxylation: This method utilizes a catalytic amount of osmium tetroxide (OsO₄)

with a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to

regenerate the osmium catalyst.[1][2] This approach avoids the need for stoichiometric

quantities of the highly toxic and expensive osmium tetroxide.[1][2] The reaction is generally

reliable and provides good yields of the cis-diol.[1]

Sharpless Asymmetric Dihydroxylation: A significant advancement in dihydroxylation, this

method allows for the enantioselective synthesis of diols from prochiral olefins.[3] It employs

a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand.[3]

Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the

osmium catalyst, the chiral ligand ((DHQ)₂PHAL and (DHQD)₂PHAL respectively), a co-

oxidant (potassium ferricyanide), and a base (potassium carbonate), simplifying the

experimental procedure.[4]

Epoxidation of 1-Dodecene followed by Hydrolysis
This two-step approach first involves the epoxidation of the alkene to form an oxirane (epoxide)

ring, followed by acid-catalyzed ring-opening to yield the diol. This sequence results in an anti-

dihydroxylation, where the two hydroxyl groups are on opposite faces of the original double

bond.

Epoxidation: 1-Dodecene can be epoxidized using a peroxyacid, such as meta-

chloroperoxybenzoic acid (m-CPBA). The peroxyacid transfers an oxygen atom to the double

bond in a concerted mechanism.

Hydrolysis: The resulting 1,2-epoxydodecane can then be hydrolyzed under acidic conditions

(e.g., with dilute sulfuric acid or formic acid followed by saponification) to open the epoxide

ring and form 1,2-dodecanediol.[5]
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Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-
Dodecene
This protocol is adapted from the general procedure for Sharpless Asymmetric Dihydroxylation

using AD-mix-β to yield (R)-1,2-dodecanediol.

Materials:

1-Dodecene

AD-mix-β

tert-Butanol

Water

Sodium sulfite (Na₂SO₃)

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1

mixture of tert-butanol and water (50 mL each for 10 mmol of alkene). To this solvent

mixture, add AD-mix-β (1.4 g per 1 mmol of 1-dodecene). Stir the mixture vigorously at room

temperature until two clear phases form. The lower aqueous phase will be a bright yellow.

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

Substrate Addition: Add 1-dodecene (1.0 mmol) to the vigorously stirred, cooled mixture.
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Reaction Monitoring: Continue to stir the reaction vigorously at 0 °C. Monitor the progress of

the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-

24 hours.[4]

Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of

alkene) to the reaction mixture at 0 °C and stir for one hour while allowing the mixture to

warm to room temperature.[4]

Extraction: Add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over

anhydrous magnesium sulfate or sodium sulfate.[4] Filter off the drying agent and

concentrate the solution under reduced pressure using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude diol by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,2-
dodecanediol.[4]

Protocol 2: Epoxidation of 1-Dodecene with m-CPBA
and Subsequent Hydrolysis
This is a general two-step procedure for the anti-dihydroxylation of 1-dodecene.

Step A: Epoxidation of 1-Dodecene

Materials:

1-Dodecene

meta-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium sulfite (Na₂SO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 1-dodecene (1.0 eq) in dichloromethane.

Addition of m-CPBA: Cool the solution in an ice bath and add m-CPBA (1.1 eq) portion-wise

over 15 minutes.

Reaction: Stir the reaction mixture at room temperature and monitor by TLC until the starting

material is consumed.

Work-up: Quench the reaction by adding saturated aqueous sodium sulfite solution to

destroy excess peroxide. Wash the organic layer with saturated aqueous sodium

bicarbonate solution to remove meta-chlorobenzoic acid, followed by water and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield crude 1,2-epoxydodecane, which can be

used in the next step without further purification.

Step B: Acid-Catalyzed Hydrolysis of 1,2-Epoxydodecane

Materials:

Crude 1,2-epoxydodecane from Step A

Acetone (or THF) and water mixture (e.g., 10:1)

Concentrated sulfuric acid (catalytic amount)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:

Reaction Setup: Dissolve the crude 1,2-epoxydodecane in a mixture of acetone and water.

Acidification: Add a catalytic amount of concentrated sulfuric acid to the solution.

Reaction: Stir the mixture at room temperature and monitor the disappearance of the

epoxide by TLC.

Neutralization: Once the reaction is complete, neutralize the acid by adding saturated

aqueous sodium bicarbonate solution until effervescence ceases.

Extraction: Extract the product with ethyl acetate (3 x volumes).

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude 1,2-dodecanediol by flash column chromatography or

recrystallization.

Data Presentation
Table 1: Comparison of Synthetic Methods for 1,2-
Dodecanediol from Dodecene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b074227?utm_src=pdf-body
https://www.benchchem.com/product/b074227?utm_src=pdf-body
https://www.benchchem.com/product/b074227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Sharpless Asymmetric
Dihydroxylation

Epoxidation with m-CPBA /
Hydrolysis

Reagents
1-Dodecene, AD-mix-β, t-

BuOH/H₂O, Na₂SO₃

1. 1-Dodecene, m-CPBA,

CH₂Cl₂ 2. H₂SO₄ (cat.),

Acetone/H₂O

Stereochemistry syn-dihydroxylation anti-dihydroxylation

Enantioselectivity High (with chiral ligand) Racemic product

Typical Yield Good to excellent Generally good

Reaction Time 6 - 24 hours
Epoxidation: a few hours;

Hydrolysis: a few hours

Key Advantages
High enantioselectivity, one-pot

procedure

Uses less expensive reagents,

avoids heavy metals

Key Disadvantages
Uses expensive and toxic

osmium catalyst

Two-step process, produces

waste from m-CPBA

Table 2: Physicochemical and Spectroscopic Data for
1,2-Dodecanediol

Property Value

Molecular Formula C₁₂H₂₆O₂[6]

Molecular Weight 202.33 g/mol [6]

Appearance White solid

CAS Number 1119-87-5

¹H NMR (CDCl₃, ppm)

δ ~3.65 (m, 1H, -CH(OH)-), ~3.55 (dd, 1H, -

CH₂OH), ~3.35 (dd, 1H, -CH₂OH), ~1.2-1.5 (m,

20H, -(CH₂)₁₀-), ~0.88 (t, 3H, -CH₃)

¹³C NMR (CDCl₃, ppm)
δ ~72.5 (-CH(OH)-), ~66.5 (-CH₂OH), ~33.5,

~31.9, ~29.6, ~29.3, ~25.8, ~22.7, ~14.1
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Note: NMR chemical shifts are approximate and may vary depending on the solvent and

instrument. The provided NMR data is a representative spectrum.[6][7][8][9]

Mandatory Visualization
Chemical Reaction Pathways

Direct Dihydroxylation (syn-addition)

Epoxidation-Hydrolysis (anti-addition)

1-Dodecene syn-1,2-Dodecanediol
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(Upjohn)
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AD-mix

(Sharpless)

1-Dodecene 1,2-Epoxydodecanem-CPBA anti-1,2-DodecanediolH₃O⁺
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Caption: Synthetic routes to 1,2-dodecanediol from 1-dodecene.

Experimental Workflow for Dihydroxylation
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Caption: General experimental workflow for the synthesis of 1,2-dodecanediol.
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Conclusion
The synthesis of 1,2-dodecanediol from dodecene can be effectively achieved through two

primary routes: direct dihydroxylation and a two-step epoxidation-hydrolysis sequence. The

choice of method depends on the desired stereochemical outcome, cost considerations, and

the availability of specialized reagents and equipment. The Sharpless asymmetric

dihydroxylation is the method of choice for producing enantiomerically pure 1,2-dodecanediol,
which is often a requirement in pharmaceutical and fine chemical synthesis. For applications

where a racemic mixture is acceptable, the Upjohn dihydroxylation or the epoxidation-

hydrolysis route offer reliable and high-yielding alternatives. The detailed protocols and data

presented in this guide serve as a valuable resource for researchers and professionals in the

field, enabling the efficient and informed synthesis of 1,2-dodecanediol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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